molecular formula C18H18ClNO4S B6413366 4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261941-79-0

4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413366
CAS No.: 1261941-79-0
M. Wt: 379.9 g/mol
InChI Key: DFEUKKXEVWXXQG-UHFFFAOYSA-N
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Description

4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro-substituted benzoic acid moiety linked to a piperidinylsulfonyl phenyl group. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 4-(piperidin-1-ylsulfonyl)phenylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of enzymes such as dihydrofolate reductase, which is essential for DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-[4-(morpholin-1-ylsulfonyl)phenyl]benzoic acid
  • 4-Chloro-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzoic acid
  • 4-Chloro-2-[4-(piperazin-1-ylsulfonyl)phenyl]benzoic acid

Uniqueness

4-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the presence of the piperidinylsulfonyl group, which imparts specific biological activities. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-chloro-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c19-14-6-9-16(18(21)22)17(12-14)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEUKKXEVWXXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692393
Record name 5-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-79-0
Record name 5-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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